[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene
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Overview
Description
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene is an organic compound with the molecular formula C21H18S It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl chain, which is further substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene typically involves the reaction of a phenyl-substituted alkene with a phenylsulfanyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-sulfur bond. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene involves its interaction with molecular targets through its phenyl and phenylsulfanyl groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, depending on the specific application. The compound’s ability to undergo various chemical reactions also allows it to be modified for targeted effects.
Comparison with Similar Compounds
Similar Compounds
[3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole]: A compound with similar structural features but containing a triazole ring.
[3-Phenyl-2-(phenylsulfanyl)prop-2-en-1-yl]benzene derivatives: Compounds with different substituents on the phenyl rings or variations in the sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry.
Biological Activity
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-yl chain with a phenylsulfanyl substituent. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C21H18S, and it possesses distinct chemical functionalities that allow for various reactions, including oxidation and reduction. The compound can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-sulfur bond under controlled conditions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains, and preliminary studies suggest that this compound may also possess antimicrobial properties, although specific data on this compound is limited and requires further investigation .
Anticancer Potential
The anticancer properties of related compounds suggest that this compound could potentially inhibit cancer cell proliferation. Studies on derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, indicating a promising avenue for future research into this compound's efficacy in cancer treatment .
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological pathways. The presence of both phenyl and phenylsulfanyl groups may facilitate binding to enzymes or receptors, leading to modulation of critical biological processes. However, detailed mechanistic studies are necessary to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Structural Features |
---|---|---|
[3-Phenyl-4-(prop-2-en-1-yl)-5-(prop-2-en-1-yl)sulfanyl] | Anticancer | Contains a triazole ring |
[3-(Phenylsulfanyl)propenoic acid] | Antimicrobial | Carboxylic acid functionality |
[Benzothiazine derivatives] | Antimicrobial, Anticancer | Heterocyclic structures with sulfur |
This table highlights how structurally similar compounds exhibit diverse biological activities, underscoring the potential of this compound as a versatile agent in drug development.
Case Studies and Research Findings
While direct studies focused on this compound remain sparse, relevant literature provides insights into its relatives:
- Antimicrobial Activity : A study on thiazine derivatives demonstrated significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that similar mechanisms may be present in this compound .
- Cytotoxicity : Research involving benzothiazine derivatives has shown promising results in inhibiting tumor growth in vitro, which may be extrapolated to predict potential anticancer effects of this compound .
Properties
IUPAC Name |
[(Z)-1,3-diphenylprop-1-en-2-yl]sulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18S/c1-4-10-18(11-5-1)16-21(17-19-12-6-2-7-13-19)22-20-14-8-3-9-15-20/h1-16H,17H2/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKRTRHXUIKMDC-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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